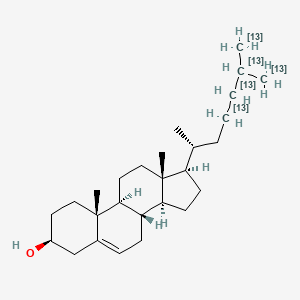

Cholesterol-13C5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

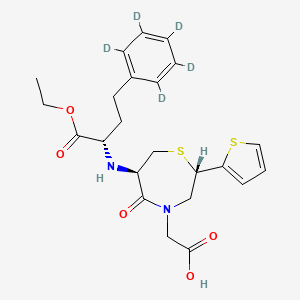

Cholesterol-13C5 is the 13C-labeled Cholesterol . Cholesterol is the major sterol in mammals, making up 20-25% of the structural component of the plasma membrane . Plasma membranes are highly permeable to water but relatively impermeable to ions and protons . Cholesterol plays an important role in determining the fluidity and permeability characteristics of the membrane as well as the function of both the transporters and signaling proteins .

Synthesis Analysis

The synthesis of this compound involves the metabolism of 2H,13C-acetate into acetyl-CoA, the first substrate in the mevalonate pathway . This process produces a skip-labeled pattern of deuteration .Molecular Structure Analysis

The molecular formula of this compound is C22¹³C₅H₄₆O . The molecular weight is 391.62 . It is a target for Estrogen Receptor/ERR and an endogenous metabolite .Chemical Reactions Analysis

Cholesterol metabolism plays a critical role in the maintenance of cellular activities . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical and Chemical Properties Analysis

This compound is a component of Lipid nanoparticles (LNPs) for RNA delivery . It has a designated molecular formula of C27H46O and a molecular weight of 386.664 g/mol .Applications De Recherche Scientifique

Cholesterol as a Biomarker

Cholesterol-13C5 is utilized in research as a powerful isotopic biomarker. Studies have demonstrated its potential in food authentication by analyzing the positional 13C isotope contents in food products of animal origin. This novel approach, utilizing NMR techniques, has shown that the relative content of cholesterol 13C isotopomers can significantly enhance the discrimination of samples based on their origins, paving the way for isotopomics of steroids and compounds of similar molecular weight (Hajjar et al., 2019).

Method Development for Isotopic Enrichment

Efficient production of isotopically enriched cholesterol for NMR studies has been achieved using genetically engineered yeast strains. This method has been shown to produce cholesterol with high enrichment levels, essential for relaxation experiments and NMR applications where carbon-carbon couplings are measured. Such developments have significant implications for chemistry, biology, and various fields of NMR and MS, providing a versatile approach to study the molecular structure and dynamics of cholesterol and its interactions (Shivapurkar et al., 2011).

Structural and Dynamic Studies in Lipid Bilayers

Solid-state NMR techniques utilizing highly 13C-enriched cholesterol have enabled detailed examination of cholesterol's structure and dynamics within lipid bilayers. These studies offer insights into cholesterol's interactions with phospholipids and proteins at an atomic level, crucial for understanding its role in biochemical and biophysical processes. High-resolution NMR spectra facilitated by 13C enrichment allow for de novo assignments and site-resolved order parameter measurements, highlighting potential applications in studying sterol interactions with drugs, lipids, and proteins (Della Ripa et al., 2018).

Cholesterol Orientation in HDL Nanodiscs

Research has also focused on the orientation of cholesterol in HDL nanodiscs, using solid-state NMR to compare it with unconstrained lipid bilayers of multilamellar vesicles (MLVs). This work provides valuable information on the dynamics and orientation of cholesterol in HDL, which plays a critical role in cholesterol cycling from peripheral tissue to the liver. Findings suggest minor differences in the orientation of cholesterol in rHDL and MLVs, potentially impacting HDL's function in cholesterol transport (Lau & Middleton, 2022).

Mécanisme D'action

Target of Action

Cholesterol-13C5 is a 13C-labeled form of cholesterol , a major sterol in mammals . It plays a crucial role in the structure and function of invaginated caveolae and clathrin-coated pits, including caveola-dependent and clathrin-dependent endocytosis . The primary target of cholesterol is the cell membrane , where it constitutes 20-25% of the total membrane structure . It also acts as an endogenous estrogen-related receptor α (ERRα) agonist .

Mode of Action

This compound, like cholesterol, is vital for maintaining the fluidity and permeability of the cell membrane . It interacts with the fatty acid chains of phospholipids, preventing fatty acid chains from packing together and crystallizing . This interaction helps maintain the fluid nature of the biological membranes. Cholesterol also plays a significant role in the function of both transporters and signaling proteins .

Biochemical Pathways

Cholesterol is involved in several biochemical pathways. It is a precursor molecule in the synthesis of bile acids, vitamin D, and steroid hormones . It also plays a role in the LXR/RXR activation pathway , which is involved in lipid metabolism and inflammation . In addition, cholesterol is involved in the SREBP pathway , which regulates the synthesis of cholesterol and fatty acids in the liver .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to follow that of cholesterol. Cholesterol is absorbed in the intestines and transported to the liver. It is then distributed throughout the body via lipoproteins in the bloodstream . .

Result of Action

The presence of cholesterol in the cell membrane results in increased membrane fluidity and permeability . This can affect the function of certain proteins and enzymes within the cell membrane . As an ERRα agonist, cholesterol can also influence the transcription of genes controlled by this receptor .

Action Environment

The action of this compound, like cholesterol, can be influenced by various environmental factors. For example, dietary intake can affect the levels of cholesterol in the body . Additionally, certain medications can influence cholesterol metabolism and thereby affect its function .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cholesterol-13C5, like its unlabeled counterpart, interacts with various biomolecules within the cell. It is a key component of lipid rafts, specialized microdomains in the plasma membrane that serve as platforms for protein and lipid interactions . These interactions influence the function of various enzymes and proteins, including those involved in signal transduction and membrane transport .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating the properties of the plasma membrane, affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, cholesterol can modulate the activity of certain signaling proteins by influencing their localization within the lipid rafts .

Molecular Mechanism

The molecular mechanism of action of this compound involves its integration into the plasma membrane and its interaction with other biomolecules. It can bind to certain proteins, influencing their conformation and function . Additionally, cholesterol can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High levels of cholesterol can lead to conditions such as atherosclerosis

Transport and Distribution

This compound, like cholesterol, is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the plasma membrane, where it plays a crucial role in maintaining the integrity and functionality of the membrane . It may also be found in other organelles, where it can influence their function .

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1+1,2+1,6+1,7+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QVICAUPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[13CH2][13CH2][13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)